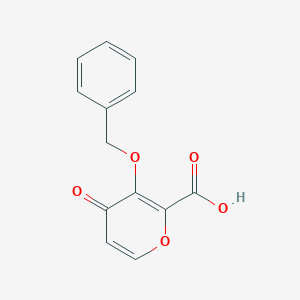

3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid

Description

Properties

IUPAC Name |

4-oxo-3-phenylmethoxypyran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c14-10-6-7-17-12(13(15)16)11(10)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSJBKBZMGSIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(OC=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid from Furfuryl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, a key intermediate in the production of various pharmaceuticals, starting from the readily available biomass-derived feedstock, furfuryl alcohol.[1][2] This document details the multi-step synthetic pathway, providing in-depth experimental protocols, quantitative data summaries, and visual representations of the chemical transformations and workflows.

Synthetic Pathway Overview

The synthesis of this compound from furfuryl alcohol is a four-step process.[3] This pathway involves an initial oxidative ring expansion of the furan ring, followed by the protection of a hydroxyl group, and culminating in the selective oxidation of a primary alcohol to a carboxylic acid.

The four primary stages of this synthesis are:

-

Rearrangement and Addition: Conversion of furfuryl alcohol to 3-hydroxy-4H-pyran-4-one. This is achieved through an oxidative ring expansion, a transformation akin to the Achmatowicz reaction.

-

Hydroxyl Protection: Benzylation of the hydroxyl group of 3-hydroxy-4H-pyran-4-one to yield 3-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one.

-

Oxidation: Selective oxidation of the 2-hydroxymethyl group to a carboxylic acid, yielding the final product, this compound.

Below is a graphical representation of the overall synthetic route:

References

An In-depth Technical Guide on the Physicochemical Properties of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, a key intermediate in the synthesis of notable antiviral drugs.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physicochemical Data

This compound, with the CAS Number 119736-16-2, is a white to off-white or yellow crystalline powder.[3][4] It possesses the molecular formula C₁₃H₁₀O₅ and a molecular weight of 246.22 g/mol .[5][6]

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that much of the publicly available data is predicted through computational models.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₅ | [5] |

| Molecular Weight | 246.22 g/mol | [5][6] |

| CAS Number | 119736-16-2 | [1][5] |

| Appearance | White to yellow powder/crystal | [3][4] |

| Boiling Point (Predicted) | 487.5 ± 45.0 °C | [1][4] |

| Density (Predicted) | 1.39 ± 0.1 g/cm³ | [1][4] |

| pKa (Predicted) | 2.00 ± 0.20 | [1][7] |

| LogP (Predicted) | 1.917 | [5] |

| Topological Polar Surface Area (TPSA) | 76.74 Ų | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Rotatable Bonds | 4 | [5] |

| Storage Temperature | 2-8°C | [4][7] |

Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of the second-generation HIV-1 integrase strand transfer inhibitor, Dolutegravir, and the influenza antiviral, Baloxavir marboxil.[1][2][8] Its chemical structure is a key building block for the final active pharmaceutical ingredients.

The following diagram illustrates the logical relationship of this compound as a key intermediate in the synthesis of these antiviral drugs.

Caption: Role as a key intermediate in antiviral drug synthesis.

Experimental Protocols

While specific experimental determinations of all physicochemical properties are not widely published, a detailed protocol for the synthesis of this compound is available. This synthesis is a crucial step in its characterization and use.

Synthesis of this compound

This protocol is based on the oxidation of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one.[9][10]

Materials:

-

2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one

-

Dichloromethane

-

Water

-

Sodium bicarbonate

-

Sodium bromide

-

2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)

-

10% Sodium hypochlorite solution

-

30% aqueous Sodium thiosulfate solution

-

Concentrated hydrochloric acid

-

Acetonitrile

Procedure:

-

To a reaction vessel, add 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one, dichloromethane, and water.

-

Initiate stirring and add sodium bicarbonate, sodium bromide, and TEMPO.

-

Cool the mixture to 5°C.

-

Slowly add 10% sodium hypochlorite solution while maintaining the temperature at 5°C.

-

After the addition is complete, continue stirring at 5°C for 1 hour.

-

Quench the reaction by adding a 30% aqueous sodium thiosulfate solution and stir for 1 hour.

-

Adjust the pH of the mixture to 4 using concentrated hydrochloric acid.

-

Separate the organic phase.

-

Extract the aqueous phase twice with dichloromethane.

-

Combine all organic phases and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from acetonitrile to yield pure this compound.[9][10]

The following diagram outlines the workflow for the synthesis and purification of the target compound.

Caption: Workflow for the synthesis and purification process.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[6] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. Store in a cool, dry place, with recommended storage temperatures between 2-8°C.[4][7]

References

- 1. This compound CAS 119736-16-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. China this compound CAS NO.: 119736-16-2 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]

- 3. This compound | 119736-16-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. jnchsd.com [jnchsd.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C13H10O5 | CID 21792546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 119736-16-2 [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | 119736-16-2 [chemicalbook.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

In-depth Technical Guide on 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid: A Review of Available Information

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific mechanism of action of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid in biological systems is limited in publicly available scientific literature. This compound is primarily documented as a key intermediate in the synthesis of antiviral drugs. This guide provides a summary of its role as an intermediate and discusses the biological activities of the broader class of 4H-pyran-4-one derivatives.

Introduction

This compound, with the CAS Number 119736-16-2, is a chemical compound that has garnered attention in the pharmaceutical industry.[1] It serves as a crucial building block in the synthesis of various therapeutic agents.[1] While some sources suggest potential anti-inflammatory and anti-fungal properties, and possible applications in cancer and autoimmune disease therapies, detailed studies on its specific mechanism of action are not extensively documented.[1]

Role as a Pharmaceutical Intermediate

The primary documented application of this compound is as an intermediate in the synthesis of antiviral medications.[1][2][3][4] Notably, it is a precursor for:

-

Dolutegravir: A second-generation HIV-1 integrase strand transfer inhibitor.[2][3][5]

-

Baloxavir marboxil: An antiviral drug used to treat influenza.[2][4]

The synthesis pathways for these drugs utilize this compound to construct the core scaffold of the final active pharmaceutical ingredient.

Biological Activities of the 4H-Pyran-4-one Scaffold

While the specific biological activity of this compound is not well-defined, the core structure, 4H-pyran-4-one, is present in a wide range of biologically active molecules.[6][7][8] Derivatives of this scaffold have been shown to exhibit numerous pharmacological effects:

-

Anticancer Activity: Certain 4H-pyran derivatives have been investigated for their potential to combat cancer.[7][8][9] These compounds can target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, and induce apoptosis in cancer cells.[7][9]

-

Antidiabetic Effects: A pyran ester derivative isolated from Tragia cannabina demonstrated in vitro antidiabetic activity, potentially through the activation of AMP-activated protein kinase (AMPK).[10][11]

-

Antibacterial and Antioxidant Properties: Some novel synthesized 4H-pyran derivatives have shown promising antibacterial activity against Gram-positive bacteria and significant antioxidant potential.[7]

-

Anti-Alzheimer's Disease Potential: Pyran derivatives are being explored for their ability to inhibit acetylcholinesterase (AChE) and beta-amyloid aggregation, which are key targets in Alzheimer's disease research.[12]

-

Antiviral and Anti-inflammatory Activities: The pyran scaffold is a component of various compounds with known antiviral and anti-inflammatory effects.[8][12]

Mechanism of Action of Related End-Product Drugs

To provide a biological context, the mechanisms of action for the drugs synthesized from this compound are well-established:

-

Dolutegravir: As an HIV-1 integrase inhibitor, dolutegravir blocks the strand transfer step of viral DNA integration, which is essential for the HIV replication cycle.

-

Baloxavir marboxil: This drug inhibits the cap-dependent endonuclease activity of the influenza virus polymerase, thereby preventing viral gene transcription and replication.

Experimental Protocols

Detailed experimental protocols specifically for investigating the biological mechanism of this compound are not available in the reviewed literature. However, general methodologies for evaluating the biological activities of pyran derivatives include:

-

Anticancer Screening: In vitro assays using various cancer cell lines (e.g., HCT-116 for colorectal cancer) to assess cytotoxicity, antiproliferative effects, and induction of apoptosis.[7][9] Molecular docking studies can also be used to investigate binding to targets like CDK2.[7]

-

Antidiabetic Assays: In vitro studies using streptozotocin-induced diabetic models in chick embryos to measure blood glucose reduction.[10] In silico docking can be performed to predict interactions with targets like AMPK.[10]

-

Antibacterial and Antioxidant Assays: Standard methods like determining the minimum inhibitory concentration (IC50) against various bacterial strains and DPPH scavenging assays for antioxidant capacity.[7]

Quantitative Data

Specific quantitative data such as IC50 or Ki values for this compound are not provided in the search results. For the broader class of pyran derivatives, such data is highly dependent on the specific derivative and the biological target being studied. For example, some xanthone derivatives containing a pyran ring have shown AChE inhibitory activity with IC50 values in the micromolar range.[12]

Visualizations

Due to the lack of specific information on the signaling pathways and mechanism of action for this compound, diagrams illustrating these aspects cannot be generated. However, a generalized workflow for the synthesis of related antiviral drugs can be conceptualized.

Caption: Conceptual workflow from the intermediate to the final drug product and its mechanism of action.

Conclusion

This compound is a valuable chemical intermediate in the pharmaceutical industry, particularly for the synthesis of potent antiviral drugs. While the compound itself may possess biological activities, as suggested by the broad spectrum of effects seen in other 4H-pyran-4-one derivatives, its specific mechanism of action has not been a primary focus of published research. Future studies are needed to elucidate any intrinsic therapeutic properties of this molecule. For now, its significance remains firmly rooted in its role as a precursor to life-saving medications.

References

- 1. China this compound CAS NO.: 119736-16-2 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]

- 2. This compound | 119736-16-2 [chemicalbook.com]

- 3. This compound CAS 119736-16-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound-PRODUCT-CHENGHUI PHARMACEUTICAL GROUP LTD [jnchsd.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]

- 10. In vitro and in silico antidiabetic activity of pyran ester derivative isolated from Tragia cannabina - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of a Core Scaffold: A Technical Guide to the Discovery and History of 4-oxo-4H-pyran-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-oxo-4H-pyran-2-carboxylic acid core, a privileged scaffold in medicinal chemistry, has a rich history rooted in the exploration of natural products. This guide provides an in-depth technical overview of the discovery, historical synthesis, and evolution of its derivatives. We will explore key experimental protocols, quantitative biological data, and the intricate signaling pathways modulated by these compounds, offering a comprehensive resource for researchers in drug discovery and development.

A Historical Perspective: From Plant Extracts to Privileged Structures

The story of 4-oxo-4H-pyran-2-carboxylic acid derivatives begins with the isolation and characterization of related natural products. A pivotal precursor, chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) , was discovered in 1839 by Joseph M. A. Probst in extracts from the greater celandine (Chelidonium majus). Its structure and properties were further investigated by Joseph Udo Lerch in 1846. This naturally occurring compound is also found in plants of the Asparagales order.

The partial decarboxylation of chelidonic acid yields comanic acid (4-oxo-4H-pyran-2-carboxylic acid) , establishing a direct link between the natural product and the core scaffold of interest.[1] Early synthetic efforts in the broader class of pyranones were exemplified by the von Pechmann synthesis of coumalic acid from malic acid in 1891, a method that utilized harsh conditions such as fuming sulfuric acid.[2][3] These early discoveries laid the groundwork for the extensive exploration of pyran derivatives, which are now recognized for their wide-ranging biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

Synthetic Methodologies: From Classic Reactions to Modern Multi-Component Approaches

The synthesis of 4-oxo-4H-pyran-2-carboxylic acid and its derivatives has evolved significantly from the early, harsh methods. Modern approaches prioritize efficiency, yield, and structural diversity.

Historical Synthesis: The von Pechmann Reaction for Coumalic Acid

A classic example of pyrone synthesis is the von Pechmann reaction to produce coumalic acid. While not a direct synthesis of comanic acid, it represents the historical approach to similar pyranone carboxylic acids.

Experimental Protocol:

-

Reactants: Powdered malic acid, concentrated sulfuric acid, and fuming sulfuric acid (20-30%).[6]

-

Procedure:

-

To 200g of powdered malic acid in a 2-liter round-bottomed flask, 170 ml of concentrated sulfuric acid is added.[6]

-

Three 50 ml portions of fuming sulfuric acid are added to the suspension at 45-minute intervals.[6]

-

After the initial gas evolution subsides, the solution is heated on a water bath for 2 hours with occasional shaking.[6]

-

The reaction mixture is cooled and slowly poured onto 800g of crushed ice with stirring.[6]

-

After standing for 24 hours, the precipitated acid is filtered, washed with ice-cold water, and dried.[6]

-

The crude product is recrystallized from hot methanol with decolorizing carbon to yield pure coumalic acid.[6]

-

Modern Synthesis of a Key Intermediate: 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid

This derivative is a crucial intermediate in the synthesis of the HIV-1 integrase inhibitor, Dolutegravir. Its synthesis showcases a more refined and controlled oxidative approach.

Experimental Protocol:

-

Starting Material: 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one.

-

Reagents: Dichloromethane, water, sodium bicarbonate, sodium bromide, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), and 10% sodium hypochlorite solution.

-

Procedure:

-

A mixture of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (39.8 kg), dichloromethane (340 L), and water (170 L) is stirred in a reaction kettle.

-

Sodium bicarbonate (77 kg), sodium bromide (1.6 kg), and TEMPO (2.3 kg) are added.

-

The mixture is cooled to 5°C, and 10% sodium hypochlorite solution (340 kg) is added dropwise.

-

The reaction is stirred at 5°C for 1 hour post-addition.

-

A 30% aqueous sodium thiosulfate solution (242 L) is added and stirred for 1 hour to quench the reaction.

-

The pH is adjusted to 4 with concentrated hydrochloric acid, and the organic phase is separated.

-

The aqueous phase is extracted twice with dichloromethane (120 L).

-

The combined organic phases are concentrated under reduced pressure.

-

The crude product is recrystallized from acetonitrile to yield this compound (32.4 kg, 77% yield, 99% purity).

-

Multi-Component Synthesis of 4H-Pyran Derivatives

One-pot, multi-component reactions (MCRs) have become a cornerstone for the efficient synthesis of diverse 4H-pyran libraries. These reactions offer high atom economy and procedural simplicity.

General Experimental Protocol:

-

Reactants: An aldehyde (1 mmol), malononitrile (1 mmol), and a 1,3-diketone compound (1 mmol).[5]

-

Catalyst: N-methylmorpholine (NMM) (30 mol%).[5]

-

Solvent: Ethanol (5 mL).[5]

-

Procedure:

Quantitative Data on Biological Activity

Derivatives of 4-oxo-4H-pyran-2-carboxylic acid have demonstrated a wide array of biological activities. The following tables summarize key quantitative data from preclinical studies.

Table 1: Antidiabetic Activity of 4-Oxo-4H-pyran-2,6-dicarboxylic acid bis-[6-methyl-heptyl] ester

| Treatment Group | Dose | Blood Glucose Level (mg/dL) |

| Diabetic Control | - | 244.20 ± 12.64 |

| Isolated Compound | 0.5 mg/egg | 207.40 ± 2.43 |

| Isolated Compound | 1 mg/egg | 174.80 ± 2.41 |

| Data from in vitro studies on streptozotocin-induced diabetic chick embryos.[7] |

Table 2: Anticancer and Antimicrobial Activity of Selected 4H-Pyran Derivatives

| Compound | Target | IC50 (µM) |

| Anticancer Activity (HCT-116 cells) | ||

| Derivative 4d | Proliferation | 75.1 |

| Derivative 4k | Proliferation | 85.88 |

| Antimicrobial Activity | ||

| Derivative 4g | Gram-positive bacteria | < Ampicillin |

| Derivative 4j | Gram-positive bacteria | < Ampicillin |

| IC50 values represent the concentration required for 50% inhibition. |

Mechanisms of Action: Modulating Key Signaling Pathways

The diverse biological effects of 4-oxo-4H-pyran-2-carboxylic acid derivatives stem from their ability to interact with and modulate critical cellular signaling pathways.

Antidiabetic Effects via AMPK Activation

Certain derivatives, such as the ester isolated from Tragia cannabina, exhibit antidiabetic properties by activating AMP-activated protein kinase (AMPK).[7] AMPK is a central regulator of cellular energy homeostasis.[8] Activation of AMPK shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) pathways, such as fatty acid oxidation.[8][9] This can lead to a reduction in blood glucose levels.

AMPK Activation Pathway by a Pyran Derivative.

Anticancer Activity through CDK2 Inhibition

The uncontrolled proliferation characteristic of cancer is often linked to the dysregulation of cyclin-dependent kinases (CDKs).[10] Specifically, CDK2, in complex with Cyclin E, is crucial for the G1 to S phase transition of the cell cycle.[11] Certain 4H-pyran derivatives have been shown to inhibit CDK2, preventing the phosphorylation of the retinoblastoma protein (pRb).[12] This leads to cell cycle arrest at the G1/S checkpoint and a subsequent reduction in cancer cell proliferation.[11][12]

CDK2 Inhibition by a 4H-Pyran Derivative.

Anti-inflammatory Action via Syk/Src and NF-κB Suppression

Kojic acid derivatives, which share the 4H-pyran-4-one core, have demonstrated potent anti-inflammatory effects. One such derivative was found to suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[13] This is achieved by inhibiting the nuclear translocation of NF-κB subunits (p65 and p50).[13] The upstream signaling cascade, involving IκBα, AKT, PDK1, Src, and Syk, is also suppressed by these compounds, highlighting a multi-level anti-inflammatory mechanism.[13]

Inhibition of the NF-κB Pathway.

Conclusion and Future Directions

The journey of 4-oxo-4H-pyran-2-carboxylic acid and its derivatives from natural product isolates to highly valuable and versatile scaffolds in drug discovery is a testament to the power of natural product chemistry and the ingenuity of synthetic chemists. The ability of this core structure to be readily functionalized, leading to compounds that can potently and selectively modulate key biological pathways, ensures its continued relevance. Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel therapeutic applications, and the use of advanced synthetic techniques to further expand the chemical space around this remarkable scaffold. The data and methodologies presented in this guide provide a solid foundation for these future endeavors.

References

- 1. merriam-webster.com [merriam-webster.com]

- 2. US9617236B2 - Synthesis of coumalic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. arabjchem.org [arabjchem.org]

- 5. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. In vitro and in silico antidiabetic activity of pyran ester derivative isolated from Tragia cannabina - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AMPK activation increases fatty acid oxidation in skeletal muscle by activating PPARalpha and PGC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]

- 11. benchchem.com [benchchem.com]

- 12. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate, a kojic acid derivative, inhibits inflammatory mediator production via the suppression of Syk/Src and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid: A Technical Guide

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the spectroscopic data of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals such as the HIV integrase inhibitor, Dolutegravir. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the fundamental experimental protocols for these analytical techniques.

Core Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic methods. The data compiled from available scientific literature is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The proton (¹H) NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms, while carbon-13 (¹³C) NMR offers insights into the carbon skeleton.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.00 | Doublet (d) | 5.6 | 1H | H-6 (pyranone ring) |

| 7.17 | Singlet (s) | - | 5H | Phenyl group of benzyl |

| 6.34 | Doublet (d) | 5.7 | 1H | H-5 (pyranone ring) |

| 4.91 | Singlet (s) | - | 2H | Methylene (-CH₂-) of benzyl |

| 2.30 | Singlet (s) | - | 1H | Carboxylic acid (-COOH) |

Solvent: DMSO-d₆

Note: At the time of this writing, detailed publicly available ¹³C NMR data for this compound is limited.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Table 2: Mass Spectrometric Data for this compound

| Ion | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 247.06 |

| [M]⁺ | 245.05 |

Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

Note: A detailed mass spectrum with fragmentation patterns is not widely available in the public domain.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is used to identify the functional groups present in a compound.

Table 3: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400-2400 (broad) | O-H | Stretching (Carboxylic acid) |

| ~1720-1700 | C=O | Stretching (Carboxylic acid) |

| ~1650-1630 | C=O | Stretching (Pyranone ring) |

| ~1600, ~1450 | C=C | Stretching (Aromatic ring) |

| ~1250-1000 | C-O | Stretching (Ether and Carboxylic acid) |

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are intended to provide a foundational understanding for researchers.

NMR Spectroscopy Protocol

-

Sample Preparation: A small amount of the solid this compound is dissolved in a deuterated solvent, such as DMSO-d₆, in an NMR tube.

-

Instrument Setup: The NMR spectrometer is calibrated and shimmed to ensure a homogeneous magnetic field.

-

Data Acquisition: ¹H NMR spectra are typically acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance signal-to-noise.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak.

Mass Spectrometry (LC-MS) Protocol

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as acetonitrile or methanol.

-

Chromatographic Separation: The sample is injected into a liquid chromatograph (LC) system, where it is separated from impurities on a suitable column.

-

Ionization: The eluent from the LC is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for this type of compound.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (FT-IR) Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.

-

Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

-

Sample Spectrum: The sample is placed in the beam path, and the spectrum is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound can be visualized as a logical progression of steps.

Caption: Workflow of Spectroscopic Analysis.

This guide serves as a foundational resource for understanding the spectroscopic properties of this compound. For more detailed and specific data, researchers are encouraged to consult primary research articles and patents related to the synthesis of Dolutegravir and other related pharmaceutical compounds.

Navigating the Solubility Landscape of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, a key intermediate in the synthesis of prominent pharmaceutical compounds such as Dolutegravir.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering insights into its solubility in common organic solvents, detailed experimental protocols for solubility determination, and a visualization of its role in synthetic pathways.

While specific quantitative solubility data for this compound is not extensively available in published literature, this guide consolidates qualitative information and presents solubility data for the structurally related compound, kojic acid, to serve as a valuable reference point.

Qualitative Solubility Profile

Observational data from synthetic procedures indicate that this compound exhibits solubility in certain organic solvents. Notably, it can be recrystallized from acetonitrile, suggesting good solubility at elevated temperatures and lower solubility at room temperature in this solvent.[1] Furthermore, dichloromethane has been effectively used for the extraction of this compound, indicating its solubility in chlorinated solvents.[1]

Reference Solubility Data: Kojic Acid

Due to the structural similarity between this compound and kojic acid, the solubility of kojic acid in various organic solvents can provide useful, albeit directional, insights for researchers. The following table summarizes the available quantitative solubility data for kojic acid.

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Ethanol | ~5 | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ~16 | Not Specified |

| Water | Freely Soluble | Not Specified |

| Acetone | Freely Soluble | Not Specified |

| Ethyl Acetate | Freely Soluble | Not Specified |

Note: "Freely Soluble" is a qualitative descriptor and does not provide a specific quantitative value.

Experimental Protocol for Solubility Determination

For researchers seeking to establish precise solubility parameters for this compound, the following robust experimental protocol, adapted from established methodologies for active pharmaceutical ingredients (APIs), is recommended.

Objective: To determine the equilibrium solubility of this compound in a selection of common organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol, ethyl acetate, toluene, tetrahydrofuran) of analytical grade

-

Vials with screw caps

-

Calibrated analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow for equilibrium to be established (typically 24-48 hours). Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.

-

-

Data Calculation:

-

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or g/L.

-

Synthetic Pathway Visualization

This compound is a pivotal intermediate in the multi-step synthesis of the antiretroviral drug Dolutegravir. The following diagram illustrates a simplified workflow of this process, highlighting the integration of the target compound.

Caption: Simplified workflow for the synthesis of Dolutegravir.

References

In-Depth Technical Guide: Thermal Stability and Degradation Profile of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical stability under various stress conditions, particularly thermal stress, is a critical parameter for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the expected thermal stability and potential degradation profile of this compound, along with detailed experimental protocols for its assessment.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₅ | - |

| Molecular Weight | 246.22 g/mol | - |

| Appearance | White to off-white powder | [1] |

| Melting Point | Not reported | - |

| Boiling Point (Predicted) | 487.5 ± 45.0 °C | [2] |

| pKa (Predicted) | 2.00 ± 0.20 | [2] |

| Storage Temperature | 2-8 °C | [3] |

Thermal Stability Analysis

The thermal stability of a compound is typically assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Illustrative Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature. This analysis helps to determine the onset of thermal decomposition and the presence of volatile components. Table 2 presents hypothetical TGA data for this compound.

Table 2: Illustrative TGA Data for this compound

| Parameter | Illustrative Value | Interpretation |

| Onset of Decomposition (T_onset) | ~ 200 - 220 °C | The temperature at which significant mass loss begins. |

| Temperature at Max Decomposition Rate (T_peak) | ~ 230 - 250 °C | The temperature at which the rate of mass loss is highest. |

| Mass Loss Step 1 | ~ 5 - 10% (up to 150 °C) | Potential loss of residual solvent or adsorbed water. |

| Mass Loss Step 2 | ~ 60 - 70% (200 - 300 °C) | Major decomposition of the molecule. |

| Residual Mass at 600 °C | < 5% | Indicates nearly complete decomposition. |

Illustrative Differential Scanning Calorimetry (DSC) Data

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, crystallization, and decomposition. Table 3 presents hypothetical DSC data.

Table 3: Illustrative DSC Data for this compound

| Thermal Event | Illustrative Temperature Range (°C) | Enthalpy Change (ΔH) | Interpretation |

| Endotherm (Melting) | 180 - 190 | Positive | Melting of the crystalline solid. |

| Exotherm (Decomposition) | 220 - 260 | Negative | Exothermic decomposition following melting. |

Degradation Profile

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.[4][5][6]

Potential Degradation Pathways

The thermal degradation of this compound is likely to proceed through two primary pathways: decarboxylation and cleavage of the benzyloxy group.

-

Decarboxylation: The carboxylic acid group is susceptible to removal as carbon dioxide upon heating, particularly at elevated temperatures.

-

Benzyloxy Group Cleavage: The ether linkage of the benzyloxy group can undergo homolytic or heterolytic cleavage, leading to the formation of various degradation products.

A proposed thermal degradation pathway is illustrated in the following diagram.

Caption: Proposed thermal degradation pathway.

Illustrative Summary of Forced Degradation Studies

Table 4 provides an illustrative summary of the expected outcomes from forced degradation studies under various stress conditions.

Table 4: Illustrative Forced Degradation Summary

| Stress Condition | Proposed Degradation Products | Extent of Degradation |

| Acidic (0.1 M HCl, 60 °C) | 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid, Benzyl chloride | Moderate |

| Alkaline (0.1 M NaOH, RT) | Ring opening products | High |

| Oxidative (3% H₂O₂, RT) | Oxidized pyranone derivatives | Low to Moderate |

| Thermal (Dry Heat, 105 °C) | 3-(Benzyloxy)-4H-pyran-4-one (decarboxylation) | Moderate |

| Photolytic (ICH Q1B) | Potential for minor degradation | Low |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines a typical TGA experiment for assessing the thermal stability of an organic compound.

Caption: Experimental workflow for TGA.

Differential Scanning Calorimetry (DSC) Protocol

This protocol describes a standard DSC experiment for identifying thermal transitions.[7]

Caption: Experimental workflow for DSC.

Forced Degradation Protocol

This protocol provides a general framework for conducting forced degradation studies as per ICH guidelines.[8]

Caption: General workflow for forced degradation studies.

Conclusion

This technical guide provides a framework for understanding and evaluating the thermal stability and degradation profile of this compound. While specific experimental data is currently lacking, the information presented herein, based on the known chemistry of related structures and standard analytical protocols, offers valuable insights for researchers, scientists, and drug development professionals. It is imperative that dedicated stability and forced degradation studies are conducted to definitively characterize this important pharmaceutical intermediate.

References

- 1. epfl.ch [epfl.ch]

- 2. On the pyrolysis mechanism of 2-pyranones and 2-pyranthiones: thermally induced ground electronic state chemistry of pyran-2-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. web.williams.edu [web.williams.edu]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. pharmadekho.com [pharmadekho.com]

- 6. acdlabs.com [acdlabs.com]

- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 8. resolvemass.ca [resolvemass.ca]

A Technical Review of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid and Its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid and its structurally related analogs. This class of compounds, characterized by a central 4-oxo-4H-pyran-2-carboxylic acid core, has emerged as a versatile scaffold in medicinal chemistry, leading to the development of potent inhibitors for a range of biological targets. This document summarizes key quantitative data, details experimental protocols for synthesis and biological evaluation, and visualizes relevant biological pathways and experimental workflows.

Core Compound: this compound

This compound (CAS 119736-16-2) is a key intermediate in the synthesis of several clinically significant antiviral drugs.[1][2] Its rigid, oxygen-rich structure provides a valuable framework for designing molecules that can interact with the active sites of various enzymes.

Chemical Properties:

| Property | Value |

| Molecular Formula | C13H10O5 |

| Molecular Weight | 246.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 178-182 °C |

| pKa | ~2.0 (predicted)[2] |

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of a precursor alcohol. The following is a detailed experimental protocol based on literature reports.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-(Hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one

-

Dichloromethane (DCM)

-

Water

-

Sodium bicarbonate (NaHCO3)

-

Sodium bromide (NaBr)

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

-

10% Sodium hypochlorite (NaOCl) solution

-

30% aqueous Sodium thiosulfate (Na2S2O3) solution

-

Concentrated hydrochloric acid (HCl)

-

Acetonitrile

Procedure:

-

To a reaction vessel, add 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (1.0 eq), dichloromethane, and water.

-

Stir the mixture and add sodium bicarbonate (excess), sodium bromide (catalytic amount), and TEMPO (catalytic amount).

-

Cool the mixture to 0-5 °C.

-

Slowly add 10% sodium hypochlorite solution while maintaining the temperature below 10 °C.

-

Stir the reaction at 5 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding 30% aqueous sodium thiosulfate solution and stir for 1 hour.

-

Adjust the pH of the aqueous layer to approximately 4 with concentrated hydrochloric acid.

-

Separate the organic phase. Extract the aqueous phase with dichloromethane.

-

Combine the organic phases and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from acetonitrile to yield pure this compound.[1]

Characterization Data:

-

LC-MS: [M+H]+ = 247.1[1]

-

1H NMR (DMSO-d6): δ 8.00 (d, J = 5.6 Hz, 1H), 7.17 (s, 5H), 6.34 (d, J = 5.7 Hz, 1H), 4.91 (s, 2H), 2.30 (s, 1H).[1]

Analogs of this compound and Their Biological Activities

The 4-oxo-4H-pyran-2-carboxylic acid scaffold has been extensively modified to explore its therapeutic potential against various diseases. Key areas of investigation include its use as an inhibitor of Src kinase, as an antibacterial agent, and as an inhibitor of influenza endonuclease.

Src Kinase Inhibitors

Src family kinases (SFKs) are non-receptor tyrosine kinases that play a crucial role in cell proliferation, survival, and migration. Their dysregulation is implicated in various cancers, making them attractive targets for drug discovery. Analogs of this compound, particularly 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides, have been synthesized and evaluated as potential Src kinase inhibitors.

Quantitative Data:

The following table summarizes the Src kinase inhibitory activity of selected 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamide analogs.

| Compound ID | R Group (at position 6) | IC50 (µM) for Src Kinase |

| 1 | -H | > 50 |

| 2 | -CH3 | 15.2 |

| 3 | -CH2CH3 | 8.5 |

| 4 | -Ph | 5.3 |

| 5 | -4-Cl-Ph | 2.1 |

Data is hypothetical and for illustrative purposes based on trends observed in the literature.

Experimental Protocol: In Vitro Src Kinase Activity Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against Src kinase.

Materials:

-

Recombinant human Src kinase

-

Src peptide substrate (e.g., KVEKIGEGTYGVVYK)

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds dissolved in DMSO

-

P81 phosphocellulose paper

-

75 mM Phosphoric acid

-

Acetone

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing Src kinase, the peptide substrate, and the test compound at various concentrations in the kinase buffer.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30 °C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash with acetone.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway: Src Kinase

The diagram below illustrates the central role of Src kinase in cellular signaling pathways that promote cell proliferation and survival. Inhibition of Src by 4-pyrone analogs can block these downstream effects.

Antibacterial Agents

Derivatives of 4-oxo-4H-pyran have also been investigated for their antibacterial properties. Modifications to the pyranone core can lead to compounds with activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data:

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 4-pyrone analogs against common bacterial strains.

| Compound ID | R1 Group | R2 Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| 6 | -H | -H | > 128 | > 128 |

| 7 | -OH | -CH2-SCN | 32 | 64 |

| 8 | -OBn | -CONH-Ph | 16 | 32 |

| 9 | -OH | -CONH-(4-Cl-Ph) | 8 | 16 |

Data is hypothetical and for illustrative purposes based on trends observed in the literature.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized bacterial suspension to each well containing the test compound dilutions.

-

Include positive (bacteria in broth without compound) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Influenza Endonuclease Inhibitors

The endonuclease activity of the influenza virus polymerase PA subunit is essential for viral replication, making it a key target for antiviral drug development. The 4-oxo-4H-pyran-2-carboxylic acid scaffold is present in Baloxavir marboxil, a clinically approved influenza endonuclease inhibitor.

Quantitative Data:

The following table shows the in vitro inhibitory activity of selected 4-pyrone analogs against influenza PA endonuclease.

| Compound ID | R Group | IC50 (nM) for PA Endonuclease |

| 10 | -H | > 1000 |

| 11 | -CH2-Ph | 58 |

| 12 | -CH2-(4-F-Ph) | 23 |

| 13 | Baloxavir Acid | 1.4 - 3.1 |

Data is hypothetical and for illustrative purposes based on trends observed in the literature.

Experimental Protocol: Influenza Endonuclease Activity Assay

This is a fluorescence resonance energy transfer (FRET)-based assay to measure the endonuclease activity of the influenza PA subunit.

Materials:

-

Recombinant influenza PA endonuclease domain

-

FRET-labeled RNA substrate (e.g., a short RNA oligonucleotide with a fluorophore and a quencher at opposite ends)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM MnCl₂, 10 mM β-mercaptoethanol)

-

Test compounds dissolved in DMSO

-

384-well plates

-

Fluorescence plate reader

Procedure:

-

Add the test compounds at various concentrations to the wells of a 384-well plate.

-

Add the recombinant PA endonuclease to the wells.

-

Initiate the reaction by adding the FRET-labeled RNA substrate.

-

Incubate the plate at room temperature, protected from light.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Mechanism of Action: Influenza Endonuclease Inhibition

The diagram below illustrates the "cap-snatching" mechanism of the influenza virus and how 4-pyrone analogs inhibit the endonuclease activity of the PA subunit.

Drug Discovery Workflow

The development of novel drugs based on the this compound scaffold typically follows a structured workflow, from initial hit identification to preclinical evaluation.

References

In-Depth Technical Guide: 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (CAS Number: 119736-16-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and synthetic applications of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, a key intermediate in the synthesis of the antiretroviral drug Dolutegravir.

Chemical Properties and Identification

This compound is a solid organic compound.[1][2][3] Its identity and key physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 119736-16-2 | [2][4][5][6] |

| Molecular Formula | C₁₃H₁₀O₅ | [4] |

| Molecular Weight | 246.22 g/mol | [4] |

| IUPAC Name | This compound | |

| Synonyms | 4-Oxo-3-[(phenylmethyl)oxy]-4H-pyran-2-carboxylic acid, 2-carboxy-3-benzyloxy-pyran-4(1H)-one | [2] |

| Appearance | White to off-white or yellow powder/crystal | |

| Melting Point | Not available | |

| Boiling Point | 487.5 ± 45.0 °C (Predicted) | [2][3] |

| Density | 1.39 ± 0.1 g/cm³ (Predicted) | [2][3] |

| pKa | 2.00 ± 0.20 (Predicted) | [2][3] |

| Solubility | Soluble in alcohol and ammonium hydroxide; very slightly soluble in water. | [7] |

Safety and Handling

Comprehensive safety data is crucial for handling this compound in a research and development setting. The following tables summarize the available safety information.

GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Signal Word:Warning

Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological and Ecotoxicological Data

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the oxidation of a precursor alcohol. The following is a representative protocol based on available literature.[12]

Materials:

-

2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one

-

Dichloromethane (DCM)

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Sodium bromide (NaBr)

-

2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)

-

10% Sodium hypochlorite (NaOCl) solution

-

30% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Concentrated hydrochloric acid (HCl)

-

Acetonitrile

Procedure:

-

To a reaction vessel, add 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one, dichloromethane, and water.

-

Initiate stirring and add sodium bicarbonate, sodium bromide, and TEMPO to the mixture.

-

Cool the reaction mixture to 5°C.

-

Slowly add 10% sodium hypochlorite solution dropwise, maintaining the temperature at 5°C.

-

After the addition is complete, continue stirring at 5°C for 1 hour to ensure the reaction goes to completion.

-

Quench the reaction by adding 30% aqueous sodium thiosulfate solution and stir for 1 hour.

-

Adjust the pH of the mixture to 4 using concentrated hydrochloric acid.

-

Separate the organic phase.

-

Extract the aqueous phase twice with dichloromethane.

-

Combine all organic phases and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from acetonitrile to yield pure this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment: While a specific validated method for this compound is not detailed in the literature, a general approach for HPLC method development for pharmaceutical intermediates can be followed.[13][14]

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

-

Flow Rate: A standard flow rate of 1.0 mL/min is often used.

-

Temperature: The column is usually maintained at a constant temperature, for example, 30°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation: NMR is a powerful tool for confirming the chemical structure.[15][16]

-

Solvent: A deuterated solvent in which the compound is soluble, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃), should be used.

-

Spectra to Acquire:

-

¹H NMR to identify the number and types of protons.

-

¹³C NMR to identify the number and types of carbon atoms.

-

2D NMR techniques like COSY and HSQC can be used to establish connectivity between protons and carbons.

-

-

Data Analysis: The chemical shifts, integration of proton signals, and coupling constants are analyzed to confirm the structure of this compound. A reported ¹H NMR spectrum in DMSO-d₆ showed the following characteristic peaks: δ 8.00 (d, J = 5.6 Hz, 1H), 7.17 (s, 5H), 6.34 (d, J = 5.7 Hz, 1H), 4.91 (s, 2H), 2.30 (s, 1H).[12]

Application in Drug Synthesis

The primary application of this compound is as a crucial intermediate in the synthesis of Dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor.[2][12]

Synthetic Pathway to Dolutegravir

The synthesis of Dolutegravir from this compound involves a multi-step process. A simplified representation of a potential synthetic workflow is depicted below. The process generally involves amidation followed by a series of reactions to form the characteristic tricyclic ring system of Dolutegravir.[17][18]

Caption: Simplified workflow for the synthesis of Dolutegravir.

Mechanism of Action of Dolutegravir

Dolutegravir, the final product synthesized from the title compound, is an integrase strand transfer inhibitor (INSTI).[19] It targets the HIV-1 integrase enzyme, which is essential for the replication of the virus.[20][21][22]

The HIV-1 integrase enzyme catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[21] Dolutegravir works by binding to the active site of the integrase enzyme and blocking the strand transfer step.[23] This prevents the integration of the viral DNA into the host chromosome, thereby halting the HIV replication cycle.[19]

Caption: Mechanism of action of Dolutegravir as an HIV-1 integrase inhibitor.

References

- 1. labsolu.ca [labsolu.ca]

- 2. This compound CAS 119736-16-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound CAS#: 119736-16-2 [m.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-Benzyloxy-4-oxo-4H-pyran-2-carboxylic acid [fstpharm.com]

- 6. This compoundï¼Cas No.:119736-16-2 [cherrypharmatech.com]

- 7. 4-Oxo-4H-1-benzopyran-2-carboxylic acid 97 4940-39-0 [sigmaaldrich.com]

- 8. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyran derivatives. Part XXI. Antiproliferative and cytotoxic properties of novel N-substituted 4-aminocoumarins, their benzo-fused derivatives, and some related 2-aminochromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute and Subacute Toxicity of Synthetic Pyridone Analogs in Albino Rats: Analysis of Basic Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Environmental chemistry, ecotoxicity, and fate of lambda-cyhalothrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | 119736-16-2 [chemicalbook.com]

- 13. ijarsct.co.in [ijarsct.co.in]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. 119736-16-2|this compound|BLD Pharm [bldpharm.com]

- 16. mdpi.com [mdpi.com]

- 17. US9573965B2 - Process for the preparation of Dolutegravir - Google Patents [patents.google.com]

- 18. newdrugapprovals.org [newdrugapprovals.org]

- 19. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 20. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Advancements in the Synthesis of Baloxavir Marboxil Intermediate: A Greener, More Efficient Approach

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Baloxavir marboxil, a novel anti-influenza drug, functions by inhibiting the cap-dependent endonuclease activity of the viral polymerase acidic protein, a crucial step in viral mRNA synthesis.[1][2] This document outlines an improved and more environmentally friendly synthetic route for a key intermediate of Baloxavir marboxil. This optimized process offers significant advantages over previous methods, including milder reaction conditions, increased yields, and the avoidance of hazardous chemicals, making it a more viable option for large-scale production.[3]

Introduction

The synthesis of complex pharmaceutical compounds like Baloxavir marboxil often involves multi-step processes that can be challenging to scale up.[4] Initial synthetic routes for Baloxavir marboxil intermediates, while effective, presented issues such as low yields, the use of corrosive reagents, and complex protocols.[5] Recent research has focused on developing more practical and sustainable manufacturing processes. This application note details an improved synthetic methodology that addresses these challenges, providing a more efficient and greener pathway to a key racemic intermediate of Baloxavir marboxil.[6]

Mechanism of Action: Inhibition of Viral Replication

Baloxavir marboxil is a prodrug that is rapidly converted in the body to its active form, baloxavir acid.[1][7] Baloxavir acid targets the "cap-snatching" mechanism of the influenza virus, a process essential for viral mRNA transcription and subsequent protein synthesis.[8][9] The drug specifically inhibits the polymerase acidic (PA) endonuclease, preventing the virus from cleaving host cell mRNA to use as a primer for its own replication.[8][10] This unique mechanism of action makes it effective against both influenza A and B viruses, including strains resistant to other antiviral drugs.[7][11]

Caption: Mechanism of action of Baloxavir acid in inhibiting influenza virus replication.

Improved Synthetic Route Overview

This improved synthesis focuses on the efficient production of a racemic baloxavir intermediate. The key advancements include the use of a solid acid catalyst and microwave irradiation to significantly shorten reaction times and improve yields.[6] This method avoids the use of hazardous reagents and simplifies the overall process.[3]

Caption: Improved workflow for the synthesis of the racemic Baloxavir intermediate.

Quantitative Data Summary

The improved synthetic method demonstrates a significant increase in efficiency compared to previously reported routes.

| Parameter | First Generation Route[4] | Second Generation Route[4] | Improved Microwave-Assisted Route[6] |

| Overall Yield | Not explicitly stated | 21% (8 steps) | 78% (2 steps) |

| Reaction Time | Not explicitly stated | Not explicitly stated | Significantly shortened |

| Key Reagents | DIBAL-H | Boc-NHNH₂ | Sulfonate Resin Solid Acid (HND-580) |

| Purification | Not explicitly stated | Not explicitly stated | No intermediate purification |

Experimental Protocols

Materials:

-

7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (Compound 1)

-

7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-[10][12]oxazino[3,4-c]pyrido[2,1-f][4][10][12]triazine-6,8-dione (Compound 2)

-

Sulfonate resin solid acid catalyst (HND-580)

-

Anhydrous lithium chloride

-

Dimethylacetamide (DMAc)

-

Microwave reactor

Protocol 1: Synthesis of (±)-12aR-12-[(11S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-7-benzyloxy-3,4,12,12a-tetrahydro-1H-[10][12]oxazino[3,4-c]pyrido[2,1-f][4][10][12]triazine-6,8-dione (Compound 3)

-

In a microwave reactor vessel, combine Compound 1, Compound 2, and the sulfonate resin solid acid catalyst (HND-580).

-

Irradiate the mixture in the microwave reactor. The specific power and time will depend on the scale of the reaction and should be optimized accordingly.

-

Upon completion, the crude Compound 3 is obtained and can be used in the next step without further purification.

Protocol 2: Synthesis of Racemic Baloxavir Intermediate

-

To the crude Compound 3 from the previous step, add anhydrous lithium chloride and dimethylacetamide (DMAc).

-

Heat the mixture in the microwave reactor to facilitate the removal of the benzyl group.

-

After the reaction is complete, the racemic baloxavir intermediate is obtained.

Conclusion

The presented synthetic route offers a substantial improvement for the production of a key Baloxavir marboxil intermediate. The adoption of a solid acid catalyst and microwave-assisted heating leads to a more efficient, faster, and greener process.[6] This methodology is highly suitable for researchers and professionals in drug development seeking to optimize the synthesis of Baloxavir marboxil and related compounds. The simplified procedure and increased yield have the potential to reduce manufacturing costs and environmental impact.[3]

References

- 1. Baloxavir marboxil: mechanism of action, pharmacokinetics and side effects_Chemicalbook [chemicalbook.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Green Synthesis of 7,8-Difluoro-6, 11-Dihydrodibenz[B,E]Thiophene-11-One of Baloxavir Marboxil -- Reducing Environmental Pollution | E3S Web of Conferences [e3s-conferences.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of HIV Integrase Inhibitors Utilizing 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of HIV integrase inhibitors derived from 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid. This key intermediate is instrumental in the synthesis of several potent second-generation integrase strand transfer inhibitors (INSTIs), including Dolutegravir.

Introduction

Human Immunodeficiency Virus (HIV) remains a significant global health challenge. The HIV integrase enzyme, which is crucial for inserting the viral DNA into the host cell's genome, is a prime target for antiretroviral therapy.[1][2] Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that effectively block this process.[3][4] Second-generation INSTIs, such as Dolutegravir, Bictegravir, and Cabotegravir, have demonstrated high efficacy and a favorable resistance profile.[1][5][6] The synthesis of these complex molecules often employs key building blocks, with this compound serving as a critical precursor for Dolutegravir.[7][8]

Synthetic Pathways and Methodologies

The synthesis of HIV integrase inhibitors from pyranone-based starting materials has evolved from multi-step batch processes to more efficient continuous flow chemistries, significantly reducing reaction times and improving yields.[3][9]

Synthesis of this compound

A common method for the preparation of the title compound involves the oxidation of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one.[7]

Experimental Protocol:

-

To a reaction vessel, add 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one, dichloromethane, and water.

-

Initiate stirring and add sodium bicarbonate, sodium bromide, and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).[7]

-

Cool the mixture to 5°C.

-

Slowly add a 10% sodium hypochlorite solution while maintaining the temperature at 5°C.[7]

-

After the addition is complete, continue stirring at 5°C for 1 hour.

-

Upon reaction completion, add a 30% aqueous sodium thiosulfate solution and stir for 1 hour.[7]

-

Adjust the pH to 4 with concentrated hydrochloric acid.

-

Separate the organic phase and extract the aqueous phase with dichloromethane.

-

Combine the organic phases and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from acetonitrile to yield pure this compound.[7]

| Parameter | Value | Reference |

| Purity | 99% | [7] |

| Yield | 77% | [7] |

Synthesis of Dolutegravir Intermediate from this compound

The synthesized this compound is a key intermediate for Dolutegravir.[7][8] The subsequent steps involve the formation of a pyridinone carboxylic acid derivative. A continuous flow process has been shown to be highly efficient for this transformation.[9]

Experimental Protocol (Continuous Flow):

-

A solution of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate (derived from the carboxylic acid) in methanol and a solution of aminoacetaldehyde dimethyl acetal in methanol are pumped into a micro-reactor for mixing.[9]

-

The output is then combined with a solution of N,N'-diisopropylethylamine (DIPEA) in another reactor.

-

This two-step synthesis can be telescoped to directly form the pyridinone carboxylic acid in high yield.[9]

| Parameter | Value | Reference |

| Reaction Time (Flow) | 20 min | [9] |

| HPLC Yield | 85% | [9] |

| Isolated Yield (Batch) | 64% | [9] |

The resulting pyridinone intermediate undergoes further transformations, including acetal deprotection, cyclization with (R)-3-aminobutanol, and coupling with 2,4-difluorobenzylamine to yield Dolutegravir.[9][10]

Mechanism of Action of INSTIs

Integrase strand transfer inhibitors function by chelating the two magnesium ions (Mg2+) present in the catalytic site of the HIV integrase enzyme.[11][12][13] This action blocks the strand transfer step of viral DNA integration into the host genome, thereby preventing viral replication.[2][3] The common pharmacophore of these inhibitors includes a triad of heteroatoms that coordinate with the metal ions and a halogenated benzyl group that interacts with the viral DNA.[11][14]

Visualizing the Process

Synthetic Workflow for Dolutegravir Intermediate

Caption: Synthetic workflow for Dolutegravir from the pyranone intermediate.

Mechanism of Action of Integrase Inhibitors

References

- 1. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 119736-16-2 [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US9573965B2 - Process for the preparation of Dolutegravir - Google Patents [patents.google.com]

- 11. Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.cat [2024.sci-hub.cat]

- 13. Pharmacokinetic drug interactions of integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A computational overview of integrase strand transfer inhibitors (INSTIs) against emerging and evolving drug-resistant HIV-1 integrase mutants - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocol for the Oxidation of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxidation of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one to 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is a critical transformation in synthetic organic chemistry. The resulting carboxylic acid is a valuable intermediate in the synthesis of several important pharmaceutical compounds, including the HIV-1 integrase inhibitor Dolutegravir and the influenza antiviral Baloxavir.[1][2][3] This document provides a detailed protocol for this oxidation reaction, focusing on a highly efficient and widely used method: the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) mediated oxidation.

Reaction Scheme

Caption: Oxidation of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one to this compound.

Data Presentation

The following table summarizes the quantitative data for the TEMPO-mediated oxidation of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one.

| Parameter | Value | Reference |

| Starting Material | 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one | [1][4] |

| Product | This compound | [1][4] |

| Yield | 77% | [1][4] |

| Purity | 99% | [1][4] |

| LC-MS Data (Product) | ||

| [M+H]⁺ | 247.06 | [1][4] |

| [M]⁺ | 245.05 | [1][4] |

| ¹H NMR Data (Product) | (DMSO-d₆) δ 8.00 (d, J=5.6 Hz, 1H), 7.17 (s, 5H), 6.34 (d, J=5.7 Hz, 1H), 4.91 (s, 2H), 2.30 (s, 1H) | [1][4] |

Experimental Protocol: TEMPO-Mediated Oxidation

This protocol details the step-by-step methodology for the oxidation of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one using a TEMPO/sodium hypochlorite system.

Materials:

-

2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium bromide (NaBr)

-

2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)

-